molecular formula C9H7ClFNO B2840958 1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro- CAS No. 59899-52-4

1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-

Cat. No. B2840958
CAS RN: 59899-52-4
M. Wt: 199.61
InChI Key: IUIMCOKHDFNCIY-UHFFFAOYSA-N
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Description

“1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-” is a chemical compound with the molecular formula C9H8ClNO . It belongs to the class of heterocyclic compounds known as 1,2-benzisoxazoles, which are oxygen and nitrogen-containing heterocycles .


Synthesis Analysis

1,2-Benzisoxazole derivatives can be synthesized by a variety of methods. The most popular method involves the base-catalyzed cyclization of o-hydroxy ketoximes or its derivatives . A convenient one-pot synthesis of 3-amino 1,2-benzisoxazole derivatives was reported by Palermo . This methodology involves the synthesis of N-(2-cyano-phenoxy) by treating o-halo or o-nitrobenzonitrile with hydroxamate anion which in situ undergoes intramolecular cyclization in the presence of a base to yield 3-amino 1,2-benzisoxazole .


Molecular Structure Analysis

The molecular structure of “1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-” consists of a benzene ring fused with an isoxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen . The 3-position of the isoxazole ring is substituted with a 2-chloroethyl group .


Chemical Reactions Analysis

The base-catalyzed cyclization of o-hydroxy phenyl ketoximes is a common reaction involving 1,2-benzisoxazole derivatives . This reaction involves the attack of a phenoxide ion on the nitrogen of an oxime or its derivative to give a 1,2-benzisoxazole derivative .

Scientific Research Applications

Synthesis of Chemotherapeutic Agents

1,2-Benzisoxazole derivatives are oxygen, nitrogen-containing heterocycles with a wide range of synthetic and pharmaceutical applications . They are famous for their biological activities and high therapeutic properties . These properties have encouraged medicinal chemists to synthesize a large number of chemotherapeutic agents .

Antipsychotic Activity

1,2-Benzisoxazole derivatives have significant pharmacological and biological activities such as antipsychotic activity . They have shown affinity for serotonergic and dopaminergic receptors . Antipsychotic drugs containing the benzisoxazole nucleus include risperidone, iloperidone, and paliperidone .

Treatment of Alzheimer’s Disease

The 3-(N-benzyl piperidinyl ethyl) 1,2-benzisoxazoles inhibit acetyl cholinesterase, which can alleviate memory deficit in Alzheimer’s disease .

Treatment of Epilepsy

1,2-Benzisoxazoles 3 methane sulphonamide (zonisamide) is an antiseizure agent useful in epilepsy .

Treatment of Migraine and Neuropathic Pain

1,2-Benzisoxazoles are used to treat migraine and neuropathic pain . They are also used by psychiatrists as mood stabilizers to treat bipolar depression .

Anticancer Activity

Several 1,2-benzisoxazoles phosphorodiamidates are useful as novel anticancer prodrugs . Quinazolines, a class of compounds that includes 1,2-benzisoxazoles, have been reported to have anticancer activity .

Antimicrobial Activity

Quinazolines, including 1,2-benzisoxazoles, have been reported to have antimicrobial activity . Some compounds showed satisfactory good activity and could serve as lead compounds for further drug discovery and development .

Inhibitory Activities Toward Diverse Kinases and Cholinesterases

Quinazolines, including 1,2-benzisoxazoles, have been reported to have inhibitory activities toward diverse kinases as well as cholinesterases .

Future Directions

The future directions for “1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-” and similar compounds could involve further exploration of their synthesis methods and potential biological activities . Given their wide range of biological activities, these compounds could be further developed into therapeutic agents with unique properties .

properties

IUPAC Name

3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFNO/c10-4-3-8-7-2-1-6(11)5-9(7)13-12-8/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIMCOKHDFNCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-

CAS RN

59899-52-4
Record name 3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole
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